molecular formula C8H14ClNO3 B1478048 2-Chloro-1-(3-hydroxy-4-methoxypyrrolidin-1-yl)propan-1-one CAS No. 2098082-40-5

2-Chloro-1-(3-hydroxy-4-methoxypyrrolidin-1-yl)propan-1-one

Cat. No. B1478048
CAS RN: 2098082-40-5
M. Wt: 207.65 g/mol
InChI Key: WDRLIINWLUWPMO-UHFFFAOYSA-N
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Description

2-Chloro-1-(3-hydroxy-4-methoxypyrrolidin-1-yl)propan-1-one (2-C1-3-HO-4-MeO-Pyrrolidin-1-yl) is an organic compound that has a wide range of applications in organic chemistry and biochemistry. It is a versatile reagent used in the synthesis of various compounds, such as pharmaceuticals, agrochemicals, and polymers. It has also been used in the synthesis of certain drugs, such as antifungal agents, anti-inflammatory agents, and anticoagulants. In addition, it has been used in the synthesis of various other compounds, such as surfactants, dyes, and catalysts.

Scientific Research Applications

Catalytic Applications

The synthesis of ionic liquid-based Ru(II)–phosphinite compounds showcases the utility of related chloro- and hydroxy-substituted propanones in catalysis, particularly in the transfer hydrogenation of ketones. These compounds serve as efficient catalysts, achieving high conversions of ketones to corresponding alcohols, demonstrating the potential of structurally similar molecules in facilitating chemical reactions with excellent efficiency (Aydemir et al., 2014).

Antimicrobial Screening

Research into the synthesis and antimicrobial activity of various derivatives, including those structurally related to 2-Chloro-1-(3-hydroxy-4-methoxypyrrolidin-1-yl)propan-1-one, highlights their potential use in combating microbial infections. Novel compounds synthesized from related precursors exhibited significant antimicrobial properties, pointing to the potential of these molecules in developing new antimicrobial agents (Nagamani et al., 2018).

As Intermediates for Biologically Active Compounds

The preparation of (3-alkoxymethyl-4-hydroxyphenyl)propan-1-ones demonstrates the role of similar molecules as intermediates in the synthesis of biologically active compounds. These intermediates have been explored for their antimicrobial and antioxidant activities, providing a foundation for the development of beta blockers and other pharmacologically relevant substances (Čižmáriková et al., 2020).

Synthesis of Adhesive Polymers

The synthesis of monomers for adhesive polymers, such as 1,3-Bis(methacrylamido)propane-2-yl dihydrogen phosphate, illustrates the utility of related compounds in polymer chemistry. These monomers, derived from structurally akin molecules, exhibit improved hydrolytic stability and are used in the formation of cross-linked products with potential applications in dental adhesives and coatings (Moszner et al., 2006).

properties

IUPAC Name

2-chloro-1-(3-hydroxy-4-methoxypyrrolidin-1-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14ClNO3/c1-5(9)8(12)10-3-6(11)7(4-10)13-2/h5-7,11H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDRLIINWLUWPMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CC(C(C1)OC)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-1-(3-hydroxy-4-methoxypyrrolidin-1-yl)propan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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